4-Hydroxyatomoxetine
Descripción general
Descripción
4-Hydroxyatomoxetine is an active metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . 4-Hydroxyatomoxetine is metabolized by the enzyme cytochrome P450 2D6 (CYP2D6) .
Synthesis Analysis
Atomoxetine is primarily metabolized by CYP2D6 to its equipotent metabolite, 4-Hydroxyatomoxetine . These differences in metabolism can result in 8–10-fold differences in atomoxetine exposure between CYP2D6 poor metabolizers and extensive metabolizers .
Molecular Structure Analysis
The IUPAC Name for 4-Hydroxyatomoxetine is 3-methyl-4- [ (1R)-3- (methylamino)-1-phenylpropoxy]phenol .
Chemical Reactions Analysis
Atomoxetine is primarily metabolized by CYP2D6 to its equipotent metabolite, 4-Hydroxyatomoxetine . Exposure to 4-Hydroxyatomoxetine appears to range from 0.1% of the parent drug in CYP2D6 PMs to 1% of the parent drug in EMs .
Physical And Chemical Properties Analysis
The molecular weight of 4-Hydroxyatomoxetine is 271.35 g/mol .
Aplicaciones Científicas De Investigación
Kappa-Opioid Receptor Agonist : Creighton et al. (2004) identified that 4-hydroxyatomoxetine is a partial agonist of the kappa-opioid receptor, also interacting with mu, delta, and kappa-opioid receptors. This discovery provides insights into its potential therapeutic applications (Creighton et al., 2004).
Predictor of Plasma Concentrations in ADHD : Papaseit et al. (2013) noted that oral fluid concentrations of atomoxetine and 4-hydroxyatomoxetine might predict plasma concentrations in pediatric patients with ADHD. This finding is significant for dosing and therapeutic monitoring (Papaseit et al., 2013).
Influence of CYP2C19 Genetic Polymorphisms : Choi et al. (2014) found that CYP2C19 genetic polymorphisms significantly influence the pharmacokinetics of atomoxetine and its metabolites, including 4-hydroxyatomoxetine. This highlights the importance of personalized medicine in treatment with atomoxetine (Choi et al., 2014).
Application in Pharmacokinetic Studies : Choi et al. (2012) also developed a method using LC-MS/MS for improved sensitivity in quantifying the main metabolites of atomoxetine in human plasma, aiding pharmacokinetic studies (Choi et al., 2012).
Detection in Sweat Patches : Marchei et al. (2013) demonstrated that atomoxetine, and presumably its metabolites like 4-hydroxyatomoxetine, can be detected in sweat patches from pediatric ADHD patients. This method provides information on cumulative drug use (Marchei et al., 2013).
Plasma Concentration Prediction in Japanese Pediatric Patients : Notsu et al. (2019) showed that simple pharmacokinetic models can predict steady-state plasma concentrations of atomoxetine and its primary metabolites in Japanese pediatric patients, which is valuable for dose adjustments (Notsu et al., 2019).
Characterization in Atomoxetine Biotransformation : Dinh et al. (2016) explored the variability of atomoxetine metabolism in human liver samples, implicating the role of CYP2D6 activity in drug clearance. Understanding these factors is crucial for individualized therapy (Dinh et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXQPRLGNSJNJM-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)O[C@H](CCNC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195869 | |
Record name | 4-Hydroxyatomoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyatomoxetine | |
CAS RN |
435293-66-6 | |
Record name | 4-Hydroxyatomoxetine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0435293666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyatomoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYATOMOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2XYC0A9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.